molecular formula C9H9IO3 B14719098 (2S)-2-(3-Iodophenoxy)propanoic acid CAS No. 10442-45-2

(2S)-2-(3-Iodophenoxy)propanoic acid

Cat. No.: B14719098
CAS No.: 10442-45-2
M. Wt: 292.07 g/mol
InChI Key: ZVSVOTPWXYCJTP-LURJTMIESA-N
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Description

(2S)-2-(3-Iodophenoxy)propanoic acid is a chiral carboxylic acid derivative characterized by a phenoxy group substituted with an iodine atom at the meta-position and a propanoic acid backbone in the (2S)-configuration. Its stereochemistry and iodine substituent influence its physicochemical properties, such as lipophilicity, metabolic stability, and receptor-binding affinity.

Properties

CAS No.

10442-45-2

Molecular Formula

C9H9IO3

Molecular Weight

292.07 g/mol

IUPAC Name

(2S)-2-(3-iodophenoxy)propanoic acid

InChI

InChI=1S/C9H9IO3/c1-6(9(11)12)13-8-4-2-3-7(10)5-8/h2-6H,1H3,(H,11,12)/t6-/m0/s1

InChI Key

ZVSVOTPWXYCJTP-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C(=O)O)OC1=CC(=CC=C1)I

Canonical SMILES

CC(C(=O)O)OC1=CC(=CC=C1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(3-Iodophenoxy)propanoic acid typically involves the iodination of a phenoxypropanoic acid precursor. One common method includes the reaction of 3-iodophenol with (S)-2-bromopropanoic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of (2S)-2-(3-Iodophenoxy)propanoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(3-Iodophenoxy)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or borane.

Major Products

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Formation of quinones or phenolic derivatives.

    Reduction: Formation of alcohols or aldehydes.

Scientific Research Applications

(2S)-2-(3-Iodophenoxy)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-(3-Iodophenoxy)propanoic acid involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The phenoxy group can interact with hydrophobic pockets, while the carboxylic acid group can form hydrogen bonds, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: (2S)-2-(4-Iodophenoxy)propanoic Acid

  • Structural Difference: The iodine substituent is at the para-position on the phenoxy ring instead of meta .
  • Physicochemical Impact: The para-iodo isomer (CAS 10442-47-4) has a molecular weight of 292.07 g/mol, identical to the meta-isomer.
  • Biological Relevance: Positional isomerism can significantly influence interactions with enzymes or receptors. For example, para-substituted analogs of phenoxypropanoic acids are common in herbicides (e.g., quizalofop-P-ethyl derivatives) .

Halogen-Substituted Phenoxypropanoic Acids

(2S)-2-(2,4-Dichlorophenoxy)propanoic Acid
  • Structural Difference: Chlorine atoms replace iodine at the 2- and 4-positions of the phenoxy group .
  • Physicochemical Properties :
    • Higher electronegativity of chlorine reduces lipophilicity compared to iodine-substituted analogs.
    • Lower molecular weight (235.05 g/mol vs. 292.07 g/mol for the meta-iodo compound).
  • Applications: Dichlorophenoxypropanoic acids are historically used as herbicides but are associated with environmental toxicity .
(2S)-2-(5-Iodo-1H-indol-3-yl)propanoic Acid (5-Iodo-L-Tryptophan)
  • Structural Difference: An indole ring replaces the phenoxy group, with iodine at the 5-position of the indole .

Heterocyclic Propanoic Acid Derivatives

Quizalofop-P Acid [(2S)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoic Acid]
  • Structural Difference: A quinoxaline moiety is attached to the phenoxy group .
  • Physicochemical Properties: Molecular weight: 372.76 g/mol (higher due to the quinoxaline group). Enhanced herbicidal activity due to the electron-deficient quinoxaline ring, which improves binding to acetyl-CoA carboxylase in plants .
  • Applications : Widely used as a post-emergence herbicide.
(2S)-2-[(3,4,5-Trimethoxyphenyl)formamido]propanoic Acid
  • Structural Difference: A trimethoxyphenylformamido group replaces the iodophenoxy moiety .
  • Physicochemical Properties :
    • Molecular weight: 283.28 g/mol.
    • Methoxy groups increase solubility in polar solvents compared to iodine-substituted analogs.
  • Applications: Potential use in anticancer drug development due to structural similarity to kinase inhibitors .

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